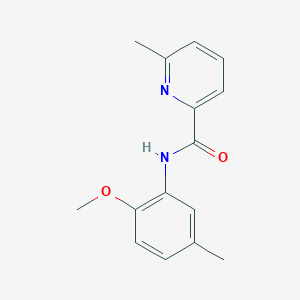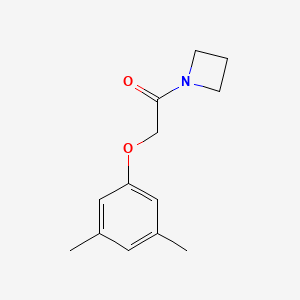![molecular formula C14H12FNOS B7474738 Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone](/img/structure/B7474738.png)
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It has shown promising results in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first- and second-generation EGFR inhibitors.
Mechanism of Action
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone selectively and irreversibly inhibits the activity of mutant EGFRs that contain the T790M resistance mutation, which is the most common mechanism of resistance to first- and second-generation EGFR inhibitors. This inhibition leads to the suppression of downstream signaling pathways that are responsible for cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has been shown to have several biochemical and physiological effects on NSCLC cells. It can induce cell cycle arrest and apoptosis, inhibit cell migration and invasion, and reduce the expression of various genes that are involved in cell proliferation and survival. Moreover, Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone can also inhibit angiogenesis by reducing the expression of vascular endothelial growth factor and its receptor.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in lab experiments is its high selectivity and potency towards mutant EGFRs that contain the T790M resistance mutation. This allows researchers to study the specific effects of EGFR inhibition on NSCLC cells that have developed resistance to first- and second-generation EGFR inhibitors. However, one of the limitations of using Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone is its irreversible binding to EGFR, which can lead to off-target effects and toxicity in normal cells.
Future Directions
There are several future directions for the research and development of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone. One of the main directions is to investigate the potential of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in combination with other targeted therapies or immunotherapies for the treatment of NSCLC patients. Another direction is to explore the use of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone in other types of cancer that are driven by EGFR mutations. Moreover, there is a need to develop new strategies to overcome the resistance to Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone that may develop over time.
Synthesis Methods
The synthesis of Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone involves a multistep process that starts with the reaction of 4-fluorobenzylamine with 2-bromo-5-(4-fluorophenyl)thiophene, followed by the reaction of the resulting intermediate with azetidine-2,4-dione. The final product is obtained by further purification and characterization using various analytical techniques such as nuclear magnetic resonance spectroscopy, high-performance liquid chromatography, and mass spectrometry.
Scientific Research Applications
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC patients who have developed resistance to first- and second-generation EGFR inhibitors. Several studies have shown that Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone can effectively inhibit the growth of EGFR-mutant NSCLC cells both in vitro and in vivo. Moreover, Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone has also shown promising results in patients with central nervous system metastases, which is a common complication in NSCLC patients.
properties
IUPAC Name |
azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNOS/c15-11-4-2-10(3-5-11)12-6-7-13(18-12)14(17)16-8-1-9-16/h2-7H,1,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORDMYMDARARBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[5-(4-fluorophenyl)thiophen-2-yl]methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)



![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)




![6-[(3-Fluorophenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474747.png)
![1-[2-Oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl]pyridin-2-one](/img/structure/B7474760.png)

![N-(2,3-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7474773.png)